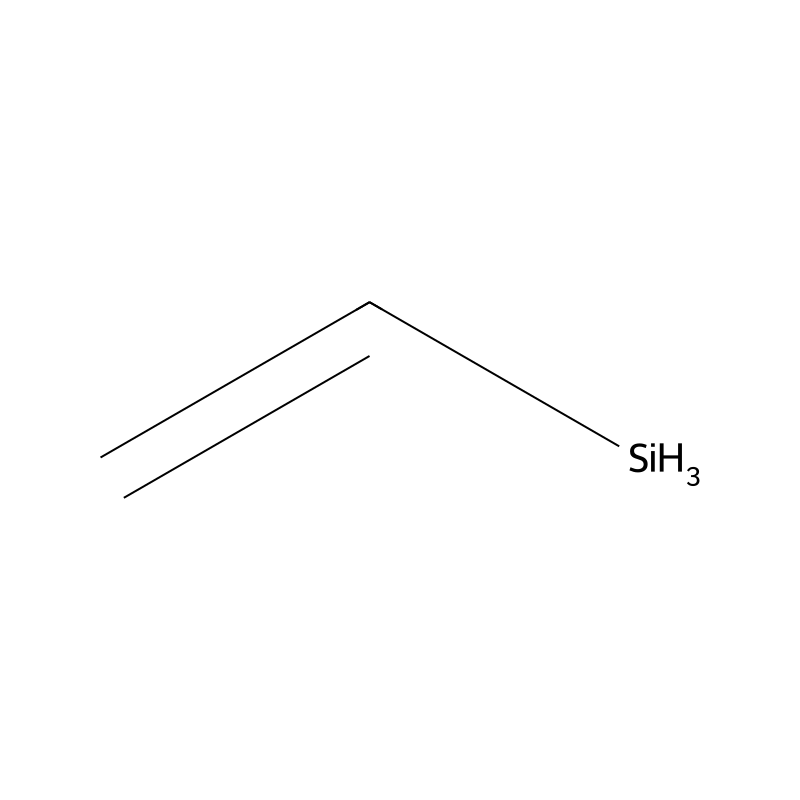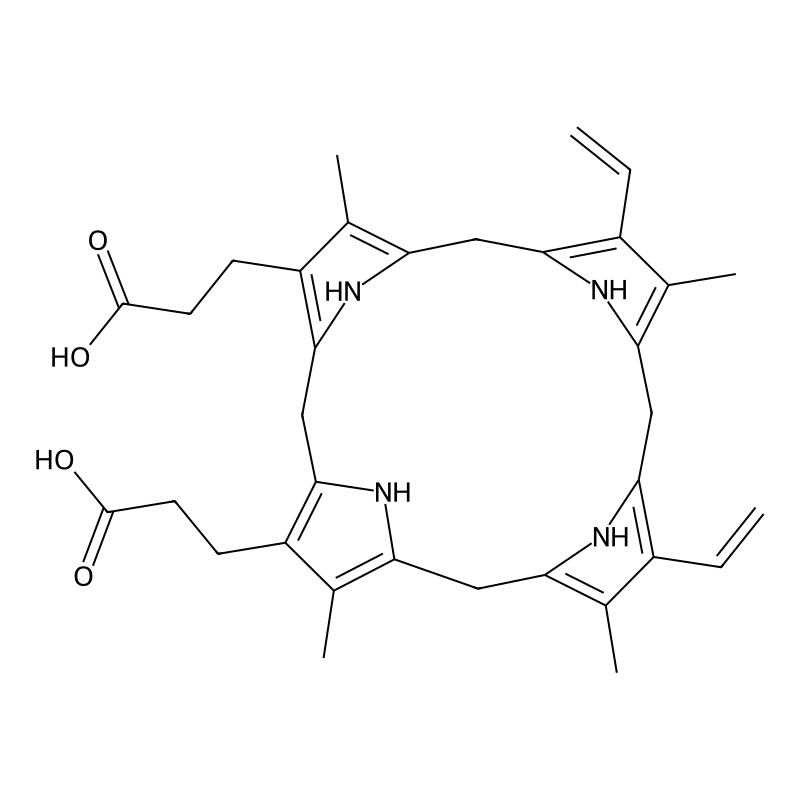O-Toluic-D7 acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
O-Toluic-D7 acid, also known as 2-methylbenzoic acid-d7, is a deuterium-labeled derivative of o-toluic acid. This compound has the chemical formula C₈H₈O₂ and is characterized by the substitution of seven hydrogen atoms with deuterium, a stable isotope of hydrogen. O-Toluic-D7 acid serves primarily as an inert reference molecule in mass spectrometry, allowing for the quantification of o-toluic acid in various biological and environmental samples. The presence of deuterium enhances the precision of analytical techniques due to its unique mass characteristics compared to regular hydrogen .
Mass Spectrometry (MS)
MS is an analytical technique that identifies molecules based on their mass-to-charge ratio. Deuterium substitution alters the mass of a molecule slightly, allowing scientists to distinguish between the labeled molecule and other similar unlabeled compounds present in a sample. This is particularly useful in studies where there might be complex mixtures or closely related molecules that are difficult to differentiate with standard MS techniques [].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy explores the properties of atoms within a molecule by exposing them to a strong magnetic field. Deuterium has different magnetic properties compared to hydrogen. By strategically incorporating deuterium into specific locations within a molecule, scientists can simplify the resulting NMR spectrum, making it easier to identify and understand the chemical environment of surrounding atoms [].
Metabolic Studies
O-Toluic acid is a metabolite of some xenobiotics (foreign chemicals) in the body. By using O-Toluic-D7 acid as an internal standard, researchers can track the metabolism of these xenobiotics in biological samples. The presence of the deuterium label allows scientists to distinguish between the original xenobiotic and the metabolites formed by the body, providing valuable insights into the body's detoxification processes [].
- Nitration: The aromatic ring can undergo electrophilic nitration using a mixture of nitric acid and sulfuric acid, leading to the formation of 3,5-dinitro-2-methylbenzoic acid.
- Oxidation: The carboxylic acid group can be oxidized to form various derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: O-Toluic-D7 acid can be reduced to yield alcohols or aldehydes, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution Reactions: The compound can also undergo halogenation and other substitution reactions facilitated by Lewis acids.
O-Toluic-D7 acid is primarily utilized as a tracer in pharmacokinetic studies. Its biological activity is closely related to that of its non-deuterated counterpart, o-toluic acid, which acts as a metabolite for various xenobiotics within biological systems. O-Toluic acid has been shown to inhibit mushroom tyrosinases, indicating potential applications in regulating melanin synthesis and other biochemical pathways.
The synthesis of O-Toluic-D7 acid typically involves the following methods:
- Deuteration of O-Toluic Acid: This process replaces hydrogen atoms with deuterium atoms, often achieved through catalytic exchange reactions using deuterium gas in the presence of catalysts like palladium on carbon. This reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
- Continuous-Flow Process: In industrial settings, O-Toluic-D7 acid can be produced via a continuous-flow process that combines nitration and subsequent deuteration steps. This method allows for improved heat transfer and better control over reaction parameters, resulting in higher yields and efficiency.
O-Toluic-D7 acid has several notable applications:
- Mass Spectrometry: It serves as an inert reference standard for quantifying o-toluic acid levels in biological samples.
- Pharmaceutical Research: Its use in pharmacokinetic studies aids in understanding drug metabolism and interactions.
- Biochemical Studies: The compound's ability to act as a metabolic tracer assists researchers in studying biochemical pathways involving aromatic compounds .
Interaction studies involving O-Toluic-D7 acid focus on its role as a metabolite and tracer in various biochemical assays. Its interactions with enzymes such as tyrosinases provide insights into its inhibitory effects on melanin production. Additionally, studies have shown that stable isotopes like deuterium can influence the kinetics of metabolic pathways when incorporated into drug molecules, enhancing their traceability during analysis .
Several compounds are structurally similar to O-Toluic-D7 acid, each with unique properties and applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| O-Toluic Acid | C₈H₈O₂ | Non-deuterated form; widely used in organic synthesis |
| Benzoic Acid | C₇H₆O₂ | Parent compound; simpler structure without methyl group |
| p-Toluic Acid | C₈H₈O₂ | Methyl group at para position; different reactivity |
| 3-Nitro-o-toluic Acid | C₈H₇N₁O₄ | Contains a nitro group; used in dye synthesis |
O-Toluic-D7 acid's unique aspect lies in its deuterated structure, which enhances its utility as a reference standard in analytical chemistry while maintaining similar reactivity patterns to its non-deuterated analogs. This distinct feature makes it invaluable for precise quantification and metabolic tracing studies .








